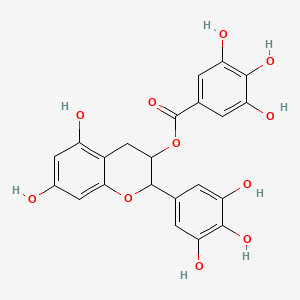

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate

Description

The compound 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate, commonly known as Epigallocatechin gallate (EGCG), is a flavonoid derivative classified under flavan-3-ols. It is the most abundant catechin in green tea (Camellia sinensis) and is renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties . Structurally, EGCG consists of a flavanol backbone with a gallate ester moiety attached at the 3-hydroxyl group of the C-ring. Its molecular formula is C₂₂H₁₈O₁₁, with a molecular weight of 458.38 g/mol . The compound’s bioactivity is attributed to its eight hydroxyl groups, which facilitate radical scavenging and metal chelation .

Propriétés

IUPAC Name |

[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859570 | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84650-60-2 | |

| Record name | Tea, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It’s known that many polyphenolic bioflavonoids interact with a variety of cellular targets, including enzymes and receptors, which play crucial roles in cell signaling pathways.

Mode of Action

It’s known that polyphenolic bioflavonoids often exert their effects by modulating the activity of their targets, which can lead to changes in cellular function.

Biochemical Pathways

Polyphenolic bioflavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Activité Biologique

5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate (CAS No. 989-51-5) is a flavonoid compound known for its diverse biological activities. This compound is part of a larger class of natural products that exhibit various pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C22H18O11

- Molecular Weight : 458.37 g/mol

- Structural Characteristics : The compound features multiple hydroxyl groups which are significant for its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The presence of multiple hydroxyl groups in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress .

Neuroprotective Effects

Research indicates that flavonoids enhance neuroplasticity and neurogenesis by modulating signaling pathways involved in neuronal survival and function. Specifically, this compound has been shown to promote synaptogenesis and increase the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

Anti-Cancer Properties

The compound exhibits potential anti-cancer effects across various cancer types including lung and breast cancers. It has been reported to inhibit telomerase activity and induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR .

| Mechanism | Description |

|---|---|

| Oxidative Stress Reduction | Inhibits oxidative stress through free radical scavenging. |

| Neurogenesis Promotion | Enhances CREB phosphorylation and BDNF levels promoting neuronal growth. |

| Apoptosis Induction | Triggers apoptotic pathways in cancer cells through telomerase inhibition. |

Case Studies

- Neuroprotective Study : A study highlighted the effect of flavonoids on hippocampal neurons where it was found that the compound increased synaptic plasticity markers in a dose-dependent manner .

- Cancer Research : Another study demonstrated that treatment with this flavonoid led to significant reductions in tumor growth in animal models of breast cancer through the inhibition of cell proliferation and induction of apoptosis .

Applications De Recherche Scientifique

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Research has shown that compounds similar to 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate exhibit strong free radical scavenging activities. A study indicated that such compounds can significantly reduce oxidative stress markers in vitro and in vivo models.

| Study | Findings |

|---|---|

| Demonstrated a reduction in malondialdehyde (MDA) levels in treated cells. | |

| Showed increased activity of antioxidant enzymes (SOD and CAT) in animal models. |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

| Study | Findings |

|---|---|

| Reduction of TNF-alpha and IL-6 levels in macrophage cultures. | |

| Decreased paw edema in rat models when administered prior to inflammatory stimuli. |

Anticancer Properties

Research indicates that this flavonoid may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

| Study | Findings |

|---|---|

| Induced apoptosis in breast cancer cells (MCF-7) via caspase activation. | |

| Inhibited proliferation of prostate cancer cells at micromolar concentrations. |

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Interaction with Biological Molecules

Studies have illustrated the ability of this compound to interact with DNA and proteins, potentially affecting gene expression and protein function.

| Study | Findings |

|---|---|

| Binding affinity studies revealed interaction with DNA topoisomerases. | |

| Altered protein expression profiles in treated cell lines suggest modulation of signaling pathways. |

Natural Preservative

Due to its antioxidant properties, the compound can be utilized as a natural preservative in food products to extend shelf life.

| Application | Findings |

|---|---|

| Food Preservation | Effective at inhibiting lipid oxidation in oils and fats during storage. |

Functional Food Ingredient

Incorporating this flavonoid into functional foods can enhance nutritional profiles and provide health benefits.

| Study | Findings |

|---|---|

| Increased bioavailability of antioxidants when included in dietary supplements. | |

| Positive consumer acceptance as a health-promoting ingredient in beverages. |

Case Study 1: Antioxidant Efficacy

A clinical trial evaluated the antioxidant efficacy of a supplement containing this compound among elderly participants over six months. Results showed significant improvements in biomarkers of oxidative stress compared to a placebo group.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and pain scores over an eight-week period.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Differences and Molecular Weight

The following table highlights key structural variations and molecular weights of EGCG and its analogs:

Key Observations :

- The number and position of hydroxyl groups on the B-ring significantly influence antioxidant capacity. EGCG’s trihydroxyphenyl group enhances radical scavenging compared to ECG’s dihydroxyphenyl .

- Galloylation (esterification with gallic acid) increases molecular weight and alters solubility. Di-O-gallates (e.g., Epigallocatechin 3,4'-di-O-gallate) exhibit reduced bioavailability due to higher hydrophobicity .

Antioxidant and Anti-Inflammatory Effects

- EGCG : Reduces IL-1β, TNFα, and IL-6 via TLR/NF-κB pathway inhibition. Demonstrates EC₅₀ values ~10 µM in ROS scavenging assays .

- ECG : Less potent than EGCG due to fewer B-ring hydroxyls; EC₅₀ ~25 µM in similar assays .

Neuroprotective Effects

- EGCG : Activates CREB/BDNF/TrkB-PI3K/Akt signaling, promoting neurogenesis and reducing apoptosis. At 20 mg/kg (rat models), it mitigates ischemic brain injury .

- Dimeric analogs : Show improved blood-brain barrier penetration but require higher doses (50 mg/kg) for comparable efficacy .

Antiviral Activity

Méthodes De Préparation

Structural and Chemical Overview

Molecular Architecture

The compound features a chroman core (3,4-dihydro-2H-chromen) substituted with hydroxyl groups at positions 5 and 7. A 3,4,5-trihydroxyphenyl group is attached at position 2, while the 3-position is esterified with 3,4,5-trihydroxybenzoic acid. This configuration confers high polarity and antioxidant potential, as evidenced by its eight hydrogen bond donors and eleven hydrogen bond acceptors.

Physicochemical Properties

With a molecular weight of 458.4 g/mol and an XLogP3 value of 1.7, the compound exhibits moderate lipophilicity. Its exact mass (458.084911 Da) and SMILES string (C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=C(C(=C(C=C4)O)O)O) provide precise identifiers for synthetic validation.

Preparation Methods

Epimerization of Epigallocatechin-3-Gallate (EGCG)

Industrial-Scale Synthesis

The primary industrial method involves epimerizing EGCG, a major green tea catechin, under controlled conditions. Key steps include:

- Solvent Selection : A 20–40% w/v solution of EGCG in alcohol (ethanol/methanol) or polyol solvents (butylene glycol, propylene glycol) enhances solubility and reaction efficiency.

- pH Adjustment : Citrate or phosphate buffers maintain pH 5–7, with pH 6 yielding optimal conversion rates.

- Thermal Processing : Heating at 110–130°C (ideally 121°C) in an autoclave for 30–60 minutes induces stereochemical inversion at the C2 position, forming gallocatechin gallate (GCG).

Table 1: Epimerization Conditions and Conversion Rates

| Parameter | Optimal Range | Conversion Rate |

|---|---|---|

| Solvent | 30% Butylene Glycol | 40% |

| pH | 6.0 | 38–42% |

| Temperature | 121°C | 40% |

| Time | 60 minutes | 40% |

Mechanistic Insights

Epimerization proceeds via keto-enol tautomerism, where heat facilitates proton transfer at C2, altering the stereochemistry. The solvent’s dielectric constant and hydrogen-bonding capacity stabilize transition states, while buffered pH minimizes side reactions like hydrolysis.

Process Optimization Strategies

Solvent Composition

Butylene glycol outperforms ethanol due to its higher boiling point and compatibility with aqueous buffers. At 30% concentration, it maximizes EGCG solubility while preventing thermal degradation.

Structural Characterization

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) reveals aromatic protons at δ 6.10–7.20 ppm and ester carbonyl signals at δ 165.5 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 459.09 [M+H]⁺, consistent with the molecular formula C₂₂H₁₈O₁₁.

Table 2: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 6.87 (s, 2H, H-2',6'), δ 6.52 (s, 1H, H-8), δ 5.90 (s, 1H, H-6) |

| ¹³C NMR | δ 165.5 (C=O), δ 156.2 (C-5), δ 130.4–105.3 (aromatic carbons) |

| MS | m/z 459.09 [M+H]⁺, 481.07 [M+Na]⁺ |

Challenges and Mitigation

Low Natural Abundance

GCG constitutes <1.5% of green tea extracts, necessitating synthetic routes. Epimerization addresses this by converting abundant EGCG (50–60% of tea catechins) into GCG.

Thermal Degradation

Prolonged heating above 140°C decomposes the chroman ring. Process control via autoclaves with rapid cooling loops mitigates this risk.

Q & A

Q. Table 1. Synthesis Conditions for Analogous Compounds

| Reagent/Condition | Role | Yield (%) | Reference |

|---|---|---|---|

| Tebbe reagent (THF, 35°C) | Olefination of esters | 60–75 | |

| DMAP/pyridine | Acylation catalyst | 70–85 | |

| 3,4,5-Trimethoxybenzoyl chloride | Protective group for hydroxyls | 65–80 |

Basic: What analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) resolves hydroxyl proton signals (δ 9.47–12.16 ppm) and aromatic carbons (δ 100–160 ppm). Coupling constants (e.g., J = 7.6–8.4 Hz) confirm stereochemistry .

- X-ray Crystallography : Single-crystal analysis (R factor = 0.042) validates planar chromenone and galloyl moieties, with hydrogen-bonding networks stabilizing the structure .

- HPLC-MS : ESI-MS ([M+H]+ at m/z 437.0) combined with reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How does stereochemistry at C2 and C3 influence bioactivity, and what methods resolve ambiguities?

Answer:

The (2S,3R) configuration (evident in X-ray data ) governs:

- Hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA).

- Solubility : Diastereomers show differential solubility in aqueous buffers, impacting bioavailability.

Methodological resolution : - Chiral HPLC with cellulose-based columns separates enantiomers.

- Circular Dichroism (CD) distinguishes absolute configurations via Cotton effects at 270–300 nm .

Advanced: How do structural modifications (e.g., methylation/acylation) alter its antioxidant activity?

Answer:

- Methylation of hydroxyl groups (e.g., 3-O-methylation) reduces radical scavenging capacity (IC50 increases from 12 µM to >50 µM in DPPH assays) due to decreased hydrogen-donating ability .

- Galloyl acylation : Enhances metal chelation (e.g., Fe³⁺ binding via catechol groups), validated by UV-Vis titration (λmax shift from 280 nm to 320 nm) .

Table 2. Structure-Activity Relationships

| Modification | Antioxidant Activity (DPPH IC50, µM) | Metal Chelation Efficacy (%) |

|---|---|---|

| Parent compound | 12 ± 1.5 | 85 ± 3 |

| 3-O-Methyl derivative | 52 ± 4.2 | 40 ± 2 |

| 5-O-Galloyl derivative | 8 ± 0.9 | 92 ± 4 |

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

- Light sensitivity : Degrades under UV light (t½ = 24 h), requiring amber vials for storage .

- Temperature : Stable at –20°C for >6 months; room-temperature storage in desiccators (humidity <30%) prevents hydrolysis .

- Solvent compatibility : Avoid DMSO >48 h (promotes autoxidation); use methanol/water (7:3) for stock solutions .

Advanced: How can computational modeling (e.g., DFT) predict interaction mechanisms with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) to predict electron-donating capacity for antioxidant activity .

- Molecular docking : Simulates binding to Keap1-Nrf2 (PDB ID: 2FLU) with ΔG = –9.8 kcal/mol, suggesting high affinity for antioxidant response element activation .

Q. Table 3. Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| HOMO-LUMO gap (ΔE) | 3.2 eV | Electron transfer efficiency |

| Binding affinity (ΔG) | –9.8 kcal/mol | Protein interaction strength |

| LogP | 1.5 ± 0.2 | Membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.